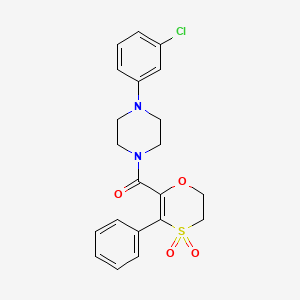![molecular formula C14H16N2O2S B12212230 N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide](/img/structure/B12212230.png)
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiazole derivative. This intermediate is then reacted with 2-methylpropanoyl chloride under basic conditions to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems .
Chemical Reactions Analysis
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Mechanism of Action
The mechanism of action of N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit the biosynthesis of bacterial cell walls or interfere with the replication of cancer cells by targeting specific kinases and signaling pathways .
Comparison with Similar Compounds
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide can be compared with other thiazole derivatives such as:
N-(4-bromophenyl)thiazol-2-yl]-2-chloroacetamide: Known for its antimicrobial and anticancer activities.
N-(4-methoxybenzyl)thiosemicarbazone: Studied for its cytotoxicity and potential as an anticancer agent.
2,4-disubstituted thiazoles: Exhibiting a wide range of biological activities, including antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C14H16N2O2S |
|---|---|
Molecular Weight |
276.36 g/mol |
IUPAC Name |
N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2-methylpropanamide |
InChI |
InChI=1S/C14H16N2O2S/c1-9(2)13(17)16-14-15-12(8-19-14)10-4-6-11(18-3)7-5-10/h4-9H,1-3H3,(H,15,16,17) |
InChI Key |
XWANRHYUPKHVLW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-N-(3-chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine-4-carboxamide](/img/structure/B12212151.png)
![5-[(4-Fluorophenyl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B12212158.png)
![1,2-Benzenediamine, N-[2-(4-morpholinyl)ethyl]-](/img/structure/B12212160.png)
![2-[(1-Ethylindol-3-yl)methylene]-7-methyl-3-oxobenzo[3,4-b]furan-6-yl benzoate](/img/structure/B12212163.png)
![4-chloro-N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]benzamide](/img/structure/B12212168.png)
![(2Z)-2-(1,3-benzodioxol-5-ylmethylidene)-6-[(4-methoxybenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12212171.png)
![5-[(4-Chlorobenzyl)oxy]-2-[5-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol](/img/structure/B12212175.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-fluoro-N-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methyl)benzamide](/img/structure/B12212185.png)
![N-[2-(4-fluorophenyl)-1-hydroxy-2-oxoethyl]acetamide](/img/structure/B12212186.png)
![3-cyclohexyl-7-phenyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12212188.png)
![2-[5-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-3-yl]acetohydrazide](/img/structure/B12212189.png)
![7-(2-methylphenyl)-3-(3-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12212190.png)
![N-(3-chloro-4-methoxyphenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12212194.png)

